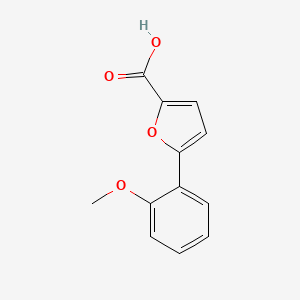

5-(2-Methoxyphenyl)-2-furoic acid

Übersicht

Beschreibung

5-(2-Methoxyphenyl)-2-Furoesäure ist eine organische Verbindung, die zur Klasse der Furoesäuren gehört. Sie zeichnet sich durch einen Furanring aus, der mit einer 2-Methoxyphenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Methoxyphenyl)-2-Furoesäure beinhaltet typischerweise die Reaktion von 2-Methoxybenzaldehyd mit Furan-2-carbonsäure unter sauren Bedingungen. Die Reaktion verläuft über einen Kondensationsmechanismus, wobei das gewünschte Produkt gebildet wird. Die Reaktionsbedingungen umfassen oft die Verwendung eines starken Säurekatalysators, wie z. B. Schwefelsäure, und erhöhte Temperaturen, um die Kondensationsreaktion zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-(2-Methoxyphenyl)-2-Furoesäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden, wobei kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

5-(2-Methoxyphenyl)-2-Furoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können den Furanring in einen Tetrahydrofuranring umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring und am Furanring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Tetrahydrofuranderivaten.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxyphenyl)-2-furoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

While the search results provide information on furoic acid derivatives and related compounds, there is no specific, detailed article focusing solely on the applications of "5-(2-Methoxyphenyl)-2-furoic acid." However, based on the available information, we can infer potential applications and related research areas:

1. Chemical Properties and Structure

- Nomenclature and Structure: this compound, also known as 5-(2-methoxyphenyl)furan-2-carboxylic acid, has the molecular formula C12H10O4 . Its structure includes a furan ring with a carboxylic acid group and a 2-methoxyphenyl substituent .

- Computed Descriptors: The IUPAC name is 5-(2-methoxyphenyl)furan-2-carboxylic acid . Other identifiers include InChI and SMILES strings .

2. Potential Applications Based on Related Compounds

- Antimicrobial Activity: Research on 5-nitrofuran-2-carbohydrazides reveals antimicrobial and antimycobacterial activities . Some derivatives exhibit activity against Aspergillus fumigates, Staphylococcus aureus, Streptococcus pneumonia, and Mycobacterium tuberculosis . The sulfonamide derivative 21f shows superior potency and broad-spectrum antimicrobial activity .

- Fungicidal Activity: 1,3,4-Thiadiazole derivatives containing a furan moiety exhibit significant fungicidal activity, particularly against P. infestans . Compound I18 may affect cell wall synthesis and nutrient transportation, leading to cell senescence .

- Inhibition of Fatty Acid Synthesis: TOFA (5-(tetradecyloxy)-2-furoic acid), a furoic acid derivative, inhibits hepatic fatty acid synthesis and reduces plasma triglyceride levels . It also inhibits sebaceous gland disorders .

- Monomers for Bio-Based Polymers: Derivatives of hydroxymethylfurfural (HMF) beyond 2,5-furandicarboxylic acid (FDCA) are being explored as monomers for bio-based polymers .

3. Limitations and Further Research

- Specific Mode of Action: Further research is needed to confirm the specific mode of action of furan-containing compounds .

- Cytotoxicity: In vitro cytotoxicity evaluations against human breast MDA-MB-231 cells show that some compounds do not display significant cytotoxicity, suggesting a high therapeutic index .

- Structure-Activity Relationship (SAR): SAR studies explore the significance of the 5-nitrofuran moiety and sulfonamide function .

Summary Table: Potential Applications Based on Furan Derivatives

Case Studies

No specific case studies were found for this compound. However, studies on related compounds include:

Wirkmechanismus

Der Wirkungsmechanismus von 5-(2-Methoxyphenyl)-2-Furoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und so biochemische Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Methoxybenzoesäure

- 2-Furoesäure

- 5-Methoxy-2-furoesäure

Einzigartigkeit

5-(2-Methoxyphenyl)-2-Furoesäure ist einzigartig aufgrund des Vorhandenseins sowohl einer Methoxyphenylgruppe als auch einer Furoesäureeinheit. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Fazit

5-(2-Methoxyphenyl)-2-Furoesäure ist eine vielseitige Verbindung mit erheblichem Potenzial in der organischen Synthese, der medizinischen Chemie und industriellen Anwendungen. Ihre einzigartige chemische Struktur ermöglicht es ihr, verschiedene Reaktionen einzugehen und mit verschiedenen molekularen Zielstrukturen zu interagieren, was sie zu einem Gegenstand der laufenden wissenschaftlichen Forschung macht.

Biologische Aktivität

5-(2-Methoxyphenyl)-2-furoic acid is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 218.21 g/mol, features a furan ring and a methoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Methods

The compound can be synthesized through several methods, with the most notable being:

- Knoevenagel Condensation : The reaction between 2-methoxybenzaldehyde and furan-2-carboxylic acid.

- Characterization Techniques : Common methods for characterization include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antibacterial and antifungal effects. However, further investigation is needed to confirm these findings and elucidate the mechanisms involved.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the nervous system. This inhibition could have implications for therapeutic development in neurodegenerative diseases .

- Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory conditions.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The methoxy group enhances lipophilicity, potentially allowing better penetration into biological membranes. This interaction may modulate various biochemical pathways, influencing cellular responses such as apoptosis or microbial growth inhibition .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Methoxyphenyl)-2-furoic acid | Substituted phenyl group at position 3 | |

| 5-(4-Methoxyphenyl)-2-furoic acid | Substituted phenyl group at position 4 | |

| 5-(Phenyl)-2-furoic acid | Lacks methoxy substitution |

The presence of the methoxy group at position 2 in this compound enhances its reactivity compared to other derivatives, influencing its biological activity significantly.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Research : Investigations into its enzyme inhibition capabilities revealed that it could potentially protect against neurodegenerative processes by inhibiting acetylcholinesterase activity .

- Inflammation Models : In vitro studies indicated that treatment with this compound reduced pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWVDGYLKPLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354561 | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-04-0 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54023-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.